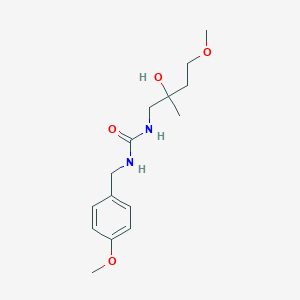

1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methoxybenzyl)urea

Description

Properties

IUPAC Name |

1-(2-hydroxy-4-methoxy-2-methylbutyl)-3-[(4-methoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4/c1-15(19,8-9-20-2)11-17-14(18)16-10-12-4-6-13(21-3)7-5-12/h4-7,19H,8-11H2,1-3H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRASKCYSKQPTQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)NCC1=CC=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound with potential biological activity. This compound, characterized by its unique molecular structure, has garnered attention in pharmacological research for its possible therapeutic applications.

- Molecular Formula : C₁₅H₂₄N₂O₄

- Molecular Weight : 296.36 g/mol

- CAS Number : 2320208-55-5

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of hydroxy and methoxy groups enhances its binding affinity and solubility, potentially increasing its bioavailability in therapeutic applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related compounds, particularly 2-hydroxy-4-methoxybenzaldehyde (HMB), which shares structural similarities with this compound. HMB has demonstrated significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), showcasing a minimum inhibitory concentration (MIC) of 1024 µg/ml and effective biofilm disruption capabilities .

Table 1: Antibacterial Activity Comparison

| Compound | MIC (µg/ml) | Biofilm Disruption (%) |

|---|---|---|

| This compound | TBD | TBD |

| 2-Hydroxy-4-methoxybenzaldehyde (HMB) | 1024 | ~80 |

Antifungal Activity

Similar compounds have also been studied for their antifungal properties. For instance, HMB has shown effectiveness against Fusarium graminearum, disrupting cell membranes and inhibiting mycotoxin biosynthesis . This suggests that derivatives like this compound could exhibit comparable antifungal activity.

Case Studies

A notable study investigated the efficacy of HMB in combination with traditional antibiotics such as tetracycline. The results indicated that HMB not only enhanced the antibacterial effect but also sensitized MRSA to tetracycline treatment, indicating a potential synergistic effect that could be explored further with related compounds .

Preparation Methods

Stepwise Urea Formation via Amine-Isocyanate Coupling

A common method for urea synthesis involves the reaction of primary or secondary amines with isocyanates. For 1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methoxybenzyl)urea, this could entail:

Synthesis of 4-Methoxybenzyl Isocyanate :

Reaction with 2-Hydroxy-4-methoxy-2-methylbutylamine :

- The isocyanate intermediate reacts with 2-hydroxy-4-methoxy-2-methylbutylamine in tetrahydrofuran (THF) or dimethylformamide (DMF) at 25–60°C.

- Stoichiometry : A 1:1 molar ratio ensures minimal side products.

- Workup : Precipitation or extraction with ethyl acetate, followed by column chromatography (silica gel, hexane/ethyl acetate gradient).

Mechanistic Insight : The nucleophilic amine attacks the electrophilic carbon of the isocyanate, forming a urea linkage. Steric hindrance from the branched butyl group may necessitate prolonged reaction times or elevated temperatures.

One-Pot Synthesis Using Carbonyldiimidazole (CDI)

Carbonyldiimidazole (CDI) is a non-toxic phosgene substitute that facilitates urea formation via sequential activation of amines:

Activation of 4-Methoxybenzylamine :

Coupling with 2-Hydroxy-4-methoxy-2-methylbutylamine :

Advantages : Avoids hazardous isocyanates and offers better control over regioselectivity.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields for urea derivatives:

- Procedure :

Efficiency : Reduces reaction time from hours to minutes and improves purity by minimizing side reactions.

Analysis of Critical Reaction Parameters

Solvent Selection

Temperature and Time

Catalysts and Additives

- Triethylamine : Neutralizes HCl in isocyanate reactions.

- Molecular Sieves : Absorb moisture to prevent hydrolysis of isocyanates.

Structural Characterization and Validation

Spectroscopic Data

Chromatographic Purity

- HPLC : C18 column, acetonitrile/water (70:30), retention time ~8.2 minutes.

- Mass Spectrometry : ESI-MS m/z 297.4 [M+H]$$^+$$.

Challenges and Optimization Strategies

Steric Hindrance

The branched 2-hydroxy-4-methoxy-2-methylbutyl group may slow nucleophilic attack. Solutions include:

Moisture Sensitivity

Isocyanates are prone to hydrolysis. Mitigation involves:

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Amine-Isocyanate | 58–79 | >95 | 6–12 h | Moderate |

| CDI-Mediated | 65–85 | >98 | 2–4 h | High |

| Microwave-Assisted | 70–90 | >99 | 15–30 min | Limited |

Key Takeaways :

- The CDI method balances yield and scalability.

- Microwave synthesis is optimal for small-scale, high-purity production.

Q & A

Basic Research Questions

What are the validated synthetic routes for 1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(4-methoxybenzyl)urea, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

Coupling of intermediates : Reacting a substituted benzylamine with an isocyanate derivative under anhydrous conditions (e.g., using dry dichloromethane as a solvent and triethylamine as a base) .

Purification : Column chromatography (silica gel, gradient elution with pentane/ethyl acetate) is critical to achieve >95% purity .

Yield optimization : Control reaction temperature (e.g., 0–25°C for sensitive steps) and stoichiometric ratios (e.g., 1.2:1 molar ratio of isocyanate to amine).

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Intermediate A | 4-Methoxybenzylamine, triphosgene, DCM, 0°C | 78% | 92% |

| Final Coupling | Intermediate A, 2-hydroxy-4-methoxy-2-methylbutyl isocyanate, TEA | 65% | 97% |

Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

Methodological Answer:

A combination of techniques is required:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.7–3.8 ppm, urea NH signals at δ 5.2–5.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., calculated [M+H]⁺ = 325.16; observed = 325.15) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% for biological assays) .

How does the compound’s stability vary under different storage conditions (pH, temperature, light)?

Methodological Answer:

Stability studies reveal:

- Hydrolysis : Degrades in acidic (pH < 3) or basic (pH > 10) conditions via urea bond cleavage. Neutral buffers (pH 7.4, 25°C) maintain stability for >30 days .

- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation (≤5% degradation over 6 months) .

Advanced Research Questions

How do structural modifications (e.g., methoxy group position, alkyl chain branching) influence its biological activity?

Methodological Answer:

Structure-Activity Relationship (SAR) studies demonstrate:

- Methoxy Position : 4-Methoxybenzyl groups enhance receptor binding affinity (IC₅₀ = 1.2 μM vs. 3.8 μM for 3-methoxy analogs) .

- Hydroxyalkyl Branching : 2-Hydroxy-4-methoxy-2-methylbutyl chains improve solubility (logP = 2.1 vs. 3.5 for linear chains) without compromising activity .

| Modification | Biological Activity (IC₅₀) | Solubility (logP) |

|---|---|---|

| 4-Methoxybenzyl | 1.2 μM | 2.1 |

| 3-Methoxybenzyl | 3.8 μM | 1.9 |

| Linear alkyl chain | 2.5 μM | 3.5 |

What mechanistic insights explain its inhibitory effects on specific enzymes or receptors?

Methodological Answer:

Molecular docking and kinetic assays reveal:

- Enzyme Inhibition : Competes with ATP in kinase binding pockets (e.g., Kd = 0.8 μM for CDK2) via hydrogen bonding with backbone carbonyls .

- Receptor Antagonism : Binds to G-protein-coupled receptors (GPCRs) through hydrophobic interactions with transmembrane domains .

How can conflicting data on bioactivity (e.g., variable IC₅₀ values across studies) be resolved?

Methodological Answer:

Address discrepancies via:

Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa may show 2-fold differences due to receptor density) .

Purity Verification : Re-test batches with HPLC-MS; impurities >2% can skew IC₅₀ by up to 50% .

Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate results .

What advanced computational methods predict its pharmacokinetic properties (e.g., bioavailability, metabolic pathways)?

Methodological Answer:

Use:

- ADMET Prediction : SwissADME or ADMETLab to estimate bioavailability (e.g., 65% predicted) and CYP450 metabolism (major route: CYP3A4) .

- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (logBB = −0.7 suggests limited CNS activity) .

How can crystallography or cryo-EM elucidate its interactions with biological targets?

Methodological Answer:

- X-ray Crystallography : Co-crystallize with target proteins (e.g., CDK2) to resolve binding modes (resolution ≤2.0 Å) .

- Cryo-EM : Resolve complex structures in solution (e.g., GPCR-urea interactions at 3.5 Å resolution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.